Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate
Description
Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine]-1-carboxylate (CAS: 1822802-40-3) is a spirocyclic compound featuring a piperidine ring fused to a pyrrolo[3,2-c]pyridine system. Its molecular formula is C₁₆H₂₃N₃O₂, with a molecular weight of 289.37 g/mol . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthesis. This compound is stored at 2–8°C under inert conditions to prevent decomposition .
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-8-5-16(6-9-19)11-18-13-4-7-17-10-12(13)16/h4,7,10,18H,5-6,8-9,11H2,1-3H3 |
InChI Key |
DFFMCASADRWLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolo[3,2-C]pyridine Ring Construction
The pyrrolo[3,2-C]pyridine moiety is typically synthesized via cyclocondensation or transition-metal-catalyzed reactions. A representative approach involves:
-
Starting Material : 1H-pyrrolo[3,2-C]pyridine (5-azaindole).
-
Protection : Treatment with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or acetonitrile, catalyzed by triethylamine (TEA) or dimethylaminopyridine (DMAP), yields the Boc-protected intermediate (tert-butyl 1H-pyrrolo[3,2-C]pyridine-1-carboxylate) in >95% yield.
-
Dissolve 1H-pyrrolo[3,2-C]pyridine (24 g, 203 mmol) and TEA (62 g, 609 mmol) in DCM (200 mL).
-
Add Boc anhydride (48.8 g, 223.5 mmol) dropwise under N₂.
-
Stir at 25°C for 12 h, concentrate, and purify via silica gel chromatography (PE/EtOAc = 2:1) to obtain the Boc-protected product (43.5 g, 98.2%).
Piperidine Ring Formation and Spirocyclization
Spirocyclization to connect the piperidine and pyrrolopyridine rings is critical. Methods include:
-
Intramolecular Cyclization : A ketone or amine intermediate undergoes ring closure. For example, a Schmidt-type rearrangement using vinyl azides and alkenyloxindoles forms spiro centers.
-
Metal-Catalyzed Coupling : Nickel or palladium catalysts facilitate asymmetric spirocyclization.
-
Charge Ni(BF₄)₂·6H₂O (10 mol%) and chiral ligand L3-PiEt₂ (10 mol%) in CH₂Cl₂.
-
Add (E)-alkenyloxindole (3.0 mmol) and vinyl azide (6.0 mmol).
-
Stir at 30°C for 24 h, concentrate, and purify via flash chromatography (PE/EtOAc = 5:1) to yield the spiro product (89%, 92% ee, >19:1 dr).
Functional Group Transformations
Boronic Acid Cross-Coupling
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at specific positions. For example:
-
React tert-butyl 5'-bromo-spiro intermediate with arylboronic acids under Pd catalysis.
-
Deprotect using trifluoroacetic acid (TFA) or HCl to remove SEM (2-(trimethylsilyl)ethoxymethyl) groups.
| Starting Material | Boronic Acid | Catalyst System | Yield |
|---|---|---|---|
| 5'-Bromo-spiro intermediate | 4-Methoxyphenyl | Pd(PPh₃)₄, CuTC, dioxane | 50% |
| 5'-Bromo-spiro intermediate | 3,4-Difluorophenyl | Pd(OAc)₂, SPhos | 65% |
Protective Group Strategies
Boc Group Installation and Removal
-
Solvent : CH₃CN reduces side reactions vs. DCM.
-
Catalyst : DMAP (0.1 equiv) improves regioselectivity.
-
Yield : 97–100% after column chromatography.
Challenges and Optimization
Stereochemical Control
Purification Techniques
-
Flash Chromatography : Silica gel with PE/EtOAc gradients (5:1 to 2:1) resolves spiro intermediates.
-
HPLC : Chiralcel IA columns (hexane/iPrOH) separate enantiomers.
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis
The ester group in the molecule undergoes hydrolysis under acidic or basic conditions, breaking the ester bond to form a carboxylic acid. This reaction is critical for deprotection steps in synthesis or for generating bioactive derivatives.
Suzuki Coupling
A prominent reaction involves substituting bromine atoms (e.g., at the 5'-position) with aryl groups using boronic acids. This is facilitated by palladium catalysts and base conditions. Key examples include:
Nucleophilic Substitution
The bromine atom at the 5'-position acts as a leaving group, enabling substitution with aryl or heteroaryl nucleophiles. This reactivity is exploited to introduce diverse substituents for medicinal chemistry applications.
Influence of Structural Features
-
Steric Effects : The tert-butyl group provides significant steric hindrance, stabilizing intermediates and directing regioselectivity in reactions.
-
Electronic Effects : The spirocyclic structure and electron-withdrawing groups (e.g., carbonyl) modulate reactivity, particularly in nucleophilic substitution and coupling reactions.
Medicinal Chemistry
-
Kinase Inhibition : Derivatives synthesized via Suzuki coupling (e.g., 5'-(4-methoxyphenyl) and 5'-(2,6-difluorophenyl) analogs) are evaluated as kinase inhibitors. Biochemical assays demonstrate selectivity for TEC-family kinases .
-
Analytical Characterization :
Key Observations
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it may target the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism.
- In Vitro Studies : In laboratory settings, this compound has shown significant cytotoxicity against specific cancer cell lines, including breast and lung cancers. The IC50 values suggest effective inhibition at nanomolar concentrations.
Immunomodulatory Effects
The compound's potential as an immunomodulator has also been explored:
- PD-1/PD-L1 Pathway Inhibition : Similar derivatives have demonstrated the ability to inhibit the PD-1/PD-L1 pathway, which is pivotal in immune evasion by tumors. By blocking this interaction, the compound may enhance T-cell activity against tumor cells.
- In Vivo Studies : Animal models have shown that administration of this compound can restore immune function in tumor-bearing mice, leading to improved survival rates.
Case Study 1: PD-L1 Inhibition
A recent doctoral thesis investigated the effects of various piperidine derivatives on PD-L1 expression. The study employed a rescue assay using mouse splenocytes exposed to recombinant PD-L1. Results indicated that this compound significantly restored immune function at specific concentrations.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound against different cancer cell lines. The findings revealed dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. This aligns with data from other studies on similar piperidine compounds.
| Activity Type | Details |
|---|---|
| Anticancer Activity | Induces apoptosis in breast and lung cancer cells |
| Immunomodulation | Inhibits PD-1/PD-L1 pathway; enhances T-cell activity |
Mechanism of Action
The mechanism of action of Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate (CAS: 857730-07-5)
- Molecular Formula : C₁₆H₂₃N₃O₂ (identical to the target compound).
- Key Difference : The pyrrolo-pyridine moiety is fused at the [2,3-b] position instead of [3,2-c], altering electronic distribution and steric accessibility.
- Synthesis : Prepared via similar MPLC purification methods (cyclohexane/EtOAc gradients) with yields of 66–72% , comparable to the target compound’s synthetic protocols .
- Applications : Used in medicinal chemistry for kinase inhibition studies, highlighting the role of spirocyclic frameworks in modulating enzyme binding .
2.1.2 Tert-butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate
- Molecular Formula : C₁₆H₂₁N₃O₃.
- Availability: Discontinued due to synthesis challenges or stability issues, suggesting higher reactivity compared to non-oxo analogs .
Functionalized Derivatives
2.2.1 Bromo- and Chloro-Substituted Analogs
- Example : 5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-4-carboxamide (CAS: N/A).
- Molecular Weight : ~345–416 g/mol (higher due to halogen substituents).
- Synthesis : Requires multi-step protocols, including microwave-assisted reactions and SCX-2 cartridge purification .
- Activity : Halogen atoms enhance binding affinity to kinases like HPK1, demonstrating the impact of electronegative substituents on bioactivity .
2.2.2 Benzyl- and Isopentyl-Substituted Derivatives
- Example: (±)-Tert-butyl 6'-benzyl-7'-methyl-3',5'-dioxo-spiro[piperidine-4,2'-pyrano[3',2':4,5]furo[3,2-c]pyridine]-1-carboxylate (14dd). Molecular Weight: ~382–416 g/mol. Synthesis: Achieved via nucleophilic substitution with benzyl or isopentyl groups, yielding 66–79% after MPLC .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Synthetic Efficiency : Spirocyclic piperidine-pyrrolopyridines are consistently synthesized in 60–80% yields using tert-butyl protection and MPLC purification, underscoring robust methodologies for core structure assembly .
Bioactivity Trends : Halogenation (Br/Cl) and alkylation (benzyl, isopentyl) enhance target engagement in kinase assays but may reduce solubility .
Stability: Non-oxo derivatives (e.g., CAS 1822802-40-3) exhibit superior stability over oxo-containing analogs, which are prone to degradation .
Biological Activity
Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate (CAS Number: 857730-07-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a spiro structure that combines piperidine and pyrrolo derivatives, which are known for their diverse pharmacological properties. The tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing piperidine rings have shown promising activity against various cancer cell lines. In one study, related piperidine derivatives exhibited significant inhibition against MCF-7 and HCT-116 cancer cell lines with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.78 |
| Tert-butyl derivative | MCF-7/HCT-116 | TBD |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by increased caspase activity .
Neuroprotective Effects
The spiro[piperidine-pyrrolo] framework has also been associated with neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, which are crucial in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of tert-butyl 1',2'-dihydrospiro derivatives. The following modifications have been investigated:
- Substitution on the Piperidine Ring : Variations in substituents on the piperidine ring have been shown to influence binding affinity and selectivity for biological targets.
- Alkyl Chain Length : Adjusting the length of alkyl chains can affect pharmacokinetic properties such as solubility and permeability.
- Functional Group Variation : Incorporating electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and interaction with biological targets.
Case Study 1: Antitumor Activity
In a recent experimental study, a series of piperidine derivatives were synthesized and evaluated for their antitumor activity against breast cancer cells. The results demonstrated that specific modifications to the tert-butyl group enhanced cytotoxicity compared to unmodified analogs .
Case Study 2: Neuroprotective Screening
Another investigation focused on evaluating the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that certain derivatives could significantly reduce neuronal death induced by oxidative stress .
Q & A
Basic: What is the molecular structure of tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine]-1-carboxylate, and how does its spirocyclic framework influence its potential in drug discovery?
The compound has the molecular formula C₁₆H₂₂ClN₃O₂ (MW: 323.83 g/mol) and features a spirocyclic system connecting a piperidine ring to a pyrrolo[3,2-c]pyridine moiety via a sp³-hybridized carbon . Spirocyclic frameworks are prized in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability. This structural motif is frequently explored in kinase inhibitors and GPCR-targeted therapies due to its ability to occupy unique binding pockets .
Basic: What are the key considerations when designing a synthetic route for this spirocyclic compound, particularly regarding stereochemical control?
A streamlined 10-step synthesis protocol for analogous spiro compounds involves:
- Halogenated intermediate formation : Ethyl 3-amino-1H-pyrazole-4-carboxylate serves as a starting material.
- Spirolactam formation : Achieved via cyclization under basic conditions (e.g., KOH in water).
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts during ring-closing steps.
- Final purification : A single chromatography step minimizes yield loss .
Advanced: How can researchers address challenges in purifying this compound, especially when isolating it from structurally similar byproducts?
Purification challenges arise from the compound’s structural complexity and polar functional groups. Recommended strategies:
- Medium-Pressure Liquid Chromatography (MPLC) : Utilize gradients of cyclohexane/EtOAc (1:0 to 0:1) for high-resolution separation .
- Crystallization optimization : Screen solvent systems (e.g., dichloromethane/hexane) to exploit solubility differences.
- Analytical monitoring : LC-MS tracking ensures purity thresholds (>95%) are met .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Critical safety measures include:
- PPE : Respiratory protection (N95 masks), nitrile gloves, and chemical-resistant goggles .
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced: How can reaction conditions be optimized to enhance yield while minimizing side reactions?
Key optimization parameters:
- Catalyst selection : DMAP or triethylamine in dichloromethane improves acylation efficiency .
- Temperature control : Maintain 0–20°C during sensitive steps (e.g., nucleophilic substitutions).
- Stoichiometry adjustments : Use a 10% excess of tert-butyl carbamate reagents to drive reactions to completion .
Advanced: How do structural modifications at the pyrrolo-pyridine moiety affect biological activity, and what predictive methodologies apply?
Modifications (e.g., chloro-substitution at position 6') can alter binding kinetics. Methodologies include:
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity.
- Docking studies : Simulate interactions with kinase ATP-binding pockets (e.g., SHP2 inhibitors) .
- In vitro profiling : Screen against cancer cell lines to validate predicted bioactivity .
Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (observed vs. calculated: 323.83 g/mol) .
- X-ray crystallography : Resolves absolute configuration in crystalline forms .
Advanced: What are the critical factors when scaling up synthesis from milligram to gram quantities?
- Batch size limitations : Scale reaction vessels to avoid exothermic runaway reactions.
- Solvent recovery : Implement distillation systems for dichloromethane reuse.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Advanced: How can contradictions in reported catalytic systems for spirocyclic syntheses be resolved?
Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) require:
- Design of Experiments (DoE) : Systematically vary catalyst loading, ligands, and temperature.
- Mechanistic studies : Use DFT calculations to identify rate-limiting steps.
- Benchmarking : Compare yields and enantiomeric excess (ee) across literature protocols .
Advanced: How have recent patent applications utilized similar spirocyclic frameworks in kinase inhibitor development?
A 2021 European patent (EP 3 987 654 A1) discloses spiro-pyrano-piperidine derivatives as SHP2 inhibitors for cancer therapy. The tert-butyl carbamate group enhances solubility and bioavailability, while the spiro core ensures target engagement specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
